molecular formula C15H13NO2 B12528258 3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid CAS No. 819884-02-1

3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid

Cat. No.: B12528258
CAS No.: 819884-02-1
M. Wt: 239.27 g/mol
InChI Key: BPLFFUWCVWEGCS-UHFFFAOYSA-N
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Description

3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid is a chemical compound belonging to the azulene family. Azulene is an aromatic hydrocarbon known for its unique chemical structure and interesting biological properties. Azulene derivatives, including this compound, have found various applications in technology and medicine due to their physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied in organic synthesis for forming carbon–carbon bonds. The process involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of boron reagents and palladium catalysts is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of dermatological diseases and cancer.

    Industry: Utilized in the development of optoelectronic devices and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid involves complex interactions with biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition leads to anti-inflammatory effects and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-2-(propan-2-yl)azulene-1-carboxylic acid is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities.

Properties

CAS No.

819884-02-1

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-cyano-2-propan-2-ylazulene-1-carboxylic acid

InChI

InChI=1S/C15H13NO2/c1-9(2)13-12(8-16)10-6-4-3-5-7-11(10)14(13)15(17)18/h3-7,9H,1-2H3,(H,17,18)

InChI Key

BPLFFUWCVWEGCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=CC=CC=CC2=C1C(=O)O)C#N

Origin of Product

United States

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